molecular formula C15H25N3O2S B1449158 Tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate CAS No. 1706460-93-6

Tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate

Cat. No.: B1449158
CAS No.: 1706460-93-6
M. Wt: 311.4 g/mol
InChI Key: XUSGUOFQRPOTSI-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate is a chemical compound with the molecular formula C15H25N3O2S and a molecular weight of 311.4 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyano group, and a thiomorpholinopiperidine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . This process includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation, all of which proceed smoothly in one pot. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group and cyano group play crucial roles in its reactivity and binding affinity. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl substituted hetero-donor TADF compounds and tert-butyl pyridine derivatives . These compounds share some structural similarities but differ in their specific functional groups and reactivity patterns. The unique combination of the tert-butyl group, cyano group, and thiomorpholinopiperidine moiety in this compound sets it apart from other compounds, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-cyano-4-thiomorpholin-4-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-14(2,3)20-13(19)17-6-4-15(12-16,5-7-17)18-8-10-21-11-9-18/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSGUOFQRPOTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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